molecular formula C22H23N3O4 B11189635 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11189635
M. Wt: 393.4 g/mol
InChI Key: OXBQLMJFOGFYRL-UHFFFAOYSA-N
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Description

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a pyrimidine core

Preparation Methods

The synthesis of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyethyl and phenyl groups. The final step involves the acylation of the pyrimidine derivative with 2-methoxyphenyl acetic acid. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific substituents and functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-15-17(12-13-26)22(28)25(21(23-15)16-8-4-3-5-9-16)14-20(27)24-18-10-6-7-11-19(18)29-2/h3-11,26H,12-14H2,1-2H3,(H,24,27)

InChI Key

OXBQLMJFOGFYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3OC)CCO

Origin of Product

United States

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